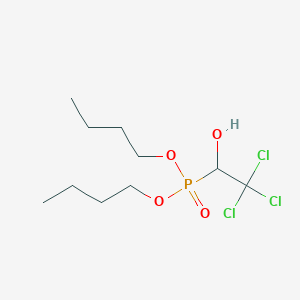
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphonate group bonded to a trichloro-hydroxyethyl moiety. It is a white crystalline solid with a slight aromatic odor and is soluble in various organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of trichloroacetaldehyde with dibutyl phosphite under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as benzene or toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various phosphonate esters and derivatives, which have applications in different chemical processes.
科学研究应用
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests.
相似化合物的比较
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with different alkyl groups.
Dibutyl (2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate: Contains an additional ethoxy group.
Uniqueness
Dibutyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific combination of trichloro and hydroxyethyl groups, which confer distinct chemical and biological properties. Its effectiveness as an enzyme inhibitor and its versatility in various chemical reactions make it a valuable compound in research and industry.
属性
CAS 编号 |
1112-30-7 |
|---|---|
分子式 |
C10H20Cl3O4P |
分子量 |
341.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-dibutoxyphosphorylethanol |
InChI |
InChI=1S/C10H20Cl3O4P/c1-3-5-7-16-18(15,17-8-6-4-2)9(14)10(11,12)13/h9,14H,3-8H2,1-2H3 |
InChI 键 |
QAUKMLDDNLHSIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(C(C(Cl)(Cl)Cl)O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















